trans-3'-Hydroxy Cotinine Acetate
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Overview
Description
trans-3’-Hydroxy Cotinine Acetate: is a metabolite of nicotine, formed through the action of the enzyme CYP2A6 on cotinine. It is a significant biomarker used to study nicotine metabolism and exposure, particularly in the context of smoking and secondhand smoke exposure .
Mechanism of Action
Target of Action
Trans-3’-Hydroxy Cotinine Acetate (3HC) is a major metabolite of nicotine . It is primarily targeted by the enzyme CYP2A6, which is involved in the metabolism of nicotine .
Mode of Action
3HC interacts with CYP2A6, an enzyme that plays a crucial role in the metabolism of nicotine . The interaction of 3HC with CYP2A6 leads to its conversion into other metabolites .
Biochemical Pathways
The primary biochemical pathway involved in the action of 3HC is the CYP2A6 metabolic pathway . This pathway is responsible for the metabolism of nicotine, and 3HC is a product of this metabolism . The ratio of 3HC to cotinine, another metabolite of nicotine, is used as a biomarker of CYP2A6 activity .
Pharmacokinetics
The total plasma clearance of 3HC averages 1.3 ml/min/kg, of which 63% is renal excretion of unchanged drug . An average of 29% of the dose is excreted as 3HC-Gluc . Cotinine, the primary nicotine metabolite from which 3HC is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) .
Result of Action
The result of 3HC’s action is the clearance of nicotine from the body . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure as well as to develop pharmacological intervention strategies for smoking cessation .
Action Environment
The action of 3HC can be influenced by various environmental factors. For example, racial and age-related differences in tobacco smoke exposure (TSE) have been observed, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . These factors can influence the levels of 3HC and its ratio to cotinine, thereby affecting the efficacy and stability of 3HC’s action .
Biochemical Analysis
Biochemical Properties
Trans-3’-Hydroxy Cotinine Acetate interacts with various enzymes and proteins in the body. It is a major metabolite of cotinine, which is further metabolized by P450 CYP2A6 to Trans-3’-Hydroxy Cotinine Acetate . This compound may be a more sensitive biomarker of low-level nicotine exposure compared to cotinine .
Cellular Effects
The effects of Trans-3’-Hydroxy Cotinine Acetate on cells and cellular processes are primarily related to its role in nicotine metabolism. As a metabolite of nicotine, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with nicotine exposure .
Molecular Mechanism
At the molecular level, Trans-3’-Hydroxy Cotinine Acetate exerts its effects through its interactions with the enzyme CYP2A6 . This enzyme metabolizes nicotine, and the activity of this enzyme can be inferred from the levels of Trans-3’-Hydroxy Cotinine Acetate in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trans-3’-Hydroxy Cotinine Acetate can change over time. For example, cotinine has a longer metabolic half-life compared to Trans-3’-Hydroxy Cotinine Acetate (16 hours vs. 5 hours) . This indicates that the effects of Trans-3’-Hydroxy Cotinine Acetate may be more short-lived compared to cotinine.
Metabolic Pathways
Trans-3’-Hydroxy Cotinine Acetate is involved in the metabolic pathway of nicotine. It is produced when the enzyme CYP2A6 metabolizes cotinine . This process is part of the body’s mechanism for clearing nicotine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine Acetate typically involves the hydroxylation of cotinine. This process can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitation of nicotine, cotinine, and trans-3’-Hydroxy Cotinine in biological samples .
Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine Acetate often involves large-scale synthesis using advanced chromatographic techniques. These methods ensure high purity and yield, making the compound suitable for research and analytical purposes .
Chemical Reactions Analysis
Types of Reactions: trans-3’-Hydroxy Cotinine Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to cotinine or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced forms of cotinine, which are useful for studying nicotine metabolism .
Scientific Research Applications
Chemistry: In chemistry, trans-3’-Hydroxy Cotinine Acetate is used as a reference standard for the quantitation of nicotine and its metabolites in biological samples. It is also used in the development of analytical methods for nicotine detection .
Biology: In biological research, the compound is used to study the metabolic pathways of nicotine and to understand the effects of nicotine exposure on the human body. It is particularly useful in studies involving smokers and individuals exposed to secondhand smoke .
Medicine: In medicine, trans-3’-Hydroxy Cotinine Acetate is used as a biomarker to assess nicotine exposure and to develop smoking cessation strategies. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its metabolites .
Industry: In the industry, the compound is used in the quality control of nicotine-containing products and in the development of nicotine replacement therapies. It is also used in environmental monitoring to assess tobacco smoke pollution .
Comparison with Similar Compounds
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-Hydroxy Cotinine.
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is present in tobacco products .
Uniqueness: trans-3’-Hydroxy Cotinine Acetate is unique due to its specific role in nicotine metabolism and its use as a biomarker for studying nicotine exposure. Its shorter half-life compared to cotinine makes it a more dynamic marker for recent nicotine intake .
Properties
IUPAC Name |
[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBVMFGRVMSHK-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](N(C1=O)C)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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